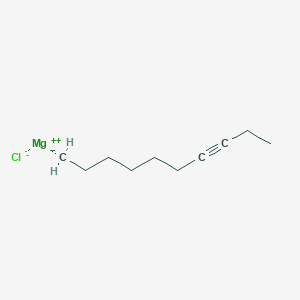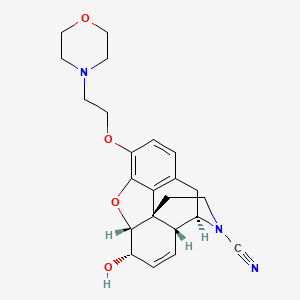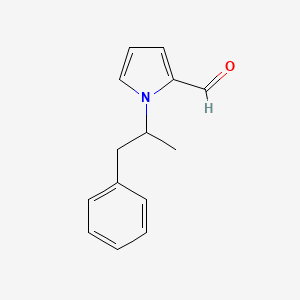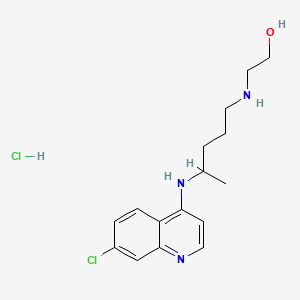
Cletoquine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cletoquine Hydrochloride is a major active metabolite of Hydroxychloroquine, a Chloroquine derivative. It exhibits significant antiviral and antimalarial effects, particularly against the chikungunya virus and malaria . This compound is primarily used in research settings and has shown potential in treating autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cletoquine Hydrochloride is synthesized through a series of chemical reactions involving Hydroxychloroquine. The process typically involves the following steps:
Hydroxychloroquine Conversion: Hydroxychloroquine is converted to Cletoquine through a series of chemical reactions, including oxidation and reduction steps.
Hydrochloride Formation: The resulting Cletoquine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Cletoquine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Cletoquine can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert Cletoquine back to its precursor forms.
Substitution: Cletoquine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various Cletoquine derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Cletoquine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of Chloroquine derivatives.
Biology: Investigated for its antiviral properties against viruses like chikungunya and its antimalarial effects.
Medicine: Explored for potential use in treating autoimmune diseases such as lupus and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
Cletoquine Hydrochloride exerts its effects through several mechanisms:
Lysosomal Activity Interference: It interferes with lysosomal activity, affecting the degradation of cellular components.
Autophagy Inhibition: It inhibits autophagy, a process involved in the degradation and recycling of cellular components.
Membrane Stability: It interacts with cellular membranes, altering their stability and function.
Signaling Pathways: It modulates signaling pathways and transcriptional activity, leading to reduced cytokine production and immune response modulation
Comparación Con Compuestos Similares
- Hydroxychloroquine
- Chloroquine
- Desethylhydroxychloroquine
- Cletoquine Oxalate .
Propiedades
Fórmula molecular |
C16H23Cl2N3O |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O.ClH/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);1H |
Clave InChI |
QHQKUZCYOUFMEI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
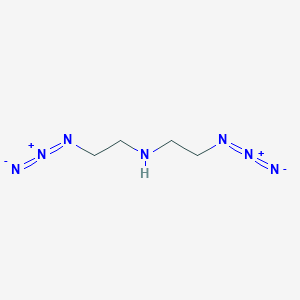
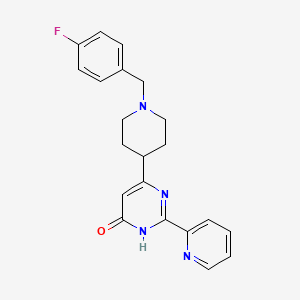
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
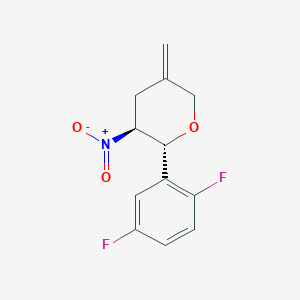
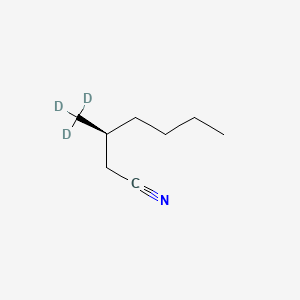
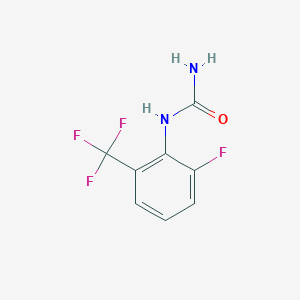
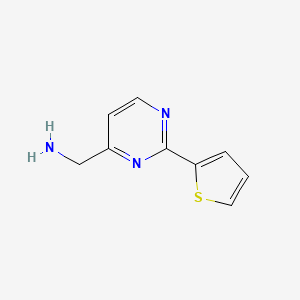
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
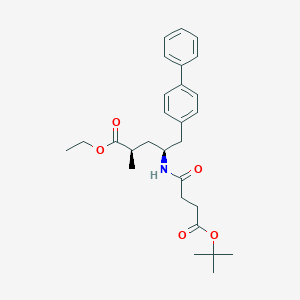
![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
